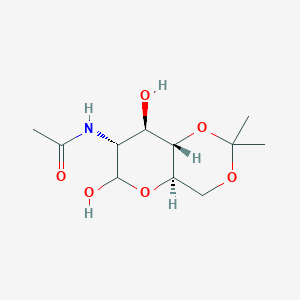

2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex carbohydrate derivatives. The official International Union of Pure and Applied Chemistry name for this compound is N-((4aR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d]dioxin-7-yl)acetamide, which precisely describes the stereochemical configuration and ring fusion pattern. This nomenclature reflects the compound's complex bicyclic structure, incorporating both the original glucopyranose ring and the isopropylidene-derived dioxane ring system.

The molecular formula C₁₁H₁₉NO₆ indicates the presence of eleven carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and six oxygen atoms, with a molecular weight of 261.27 g/mol. The compound exists as a white crystalline solid with a melting point range of 184-186°C (with decomposition), demonstrating thermal stability under standard laboratory conditions. Alternative systematic names include 2-(Acetylamino)-2-deoxy-4,6-O-(1-methylethylidene)-D-glucose and 2-Acetamido-2-deoxy-4,6-O-(1-methylethylidene)-D-glucopyranose, which emphasize different aspects of the molecular structure.

The Chemical Abstracts Service registry number 50605-09-9 provides unambiguous identification for database searches and regulatory purposes. The MDL number MFCD09260464 serves as an additional unique identifier in chemical databases. The compound's systematic identification is further supported by its International Chemical Identifier (InChI) key KHSNVBRWHNOPEI-WWGUJXLXSA-N, which encodes the complete molecular structure in a standardized format.

Molecular Geometry and Stereochemical Configuration Analysis

The molecular geometry of this compound is characterized by a rigid bicyclic framework that significantly constrains the conformational flexibility of the original glucopyranose ring system. The isopropylidene protecting group forms a six-membered dioxane ring through connection of the C-4 and C-6 hydroxyl groups, creating a fused ring system that locks the molecule into a specific conformational state. This geometric constraint is particularly important for synthetic applications, as it prevents unwanted side reactions and facilitates selective functionalization at unprotected positions.

The stereochemical configuration at each carbon center follows the D-glucose pattern, with the acetamido group occupying the equatorial position at C-2 in the most stable chair conformation. The absolute configuration is designated as (4aR,7R,8R,8aS) using the Cahn-Ingold-Prelog priority rules, reflecting the spatial arrangement of substituents around each chiral center. The isopropylidene group adopts a preferred conformation where the two methyl groups are positioned to minimize steric interactions with the carbohydrate ring system.

Computational studies and experimental observations suggest that the compound maintains a ⁴C₁ chair conformation for the glucopyranose ring, similar to that observed in the parent D-glucose molecule. However, the presence of the isopropylidene bridge introduces additional conformational rigidity that affects the positioning of the remaining hydroxyl groups. The acetamido substituent at C-2 adopts an equatorial orientation, which is energetically favored and consistent with the stereochemistry of the parent 2-acetamido-2-deoxy-D-glucose (N-acetyl-D-glucosamine) molecule.

The molecular geometry is further influenced by intramolecular hydrogen bonding patterns, particularly involving the acetamido group and the remaining free hydroxyl groups at C-1 and C-3. These interactions contribute to the overall stability of the preferred conformation and influence the compound's physical properties, including its melting point and solubility characteristics. The rigid bicyclic structure also affects the compound's reactivity patterns, making it a valuable synthetic intermediate for regioselective transformations.

X-ray Crystallographic Studies of the Isopropylidene-protected Carbohydrate

While specific X-ray crystallographic data for this compound are limited in the current literature, related crystallographic investigations of 2-acetamido-2-deoxy-glucopyranose derivatives provide valuable insights into the structural features of this compound class. Crystallographic studies of related N-acetyl-glucosamine derivatives have revealed important conformational preferences and hydrogen bonding patterns that are likely applicable to the isopropylidene-protected analog.

Research by Lakshmanan and colleagues has demonstrated that 2-acetamido-2-deoxy-beta-D-glucopyranose derivatives exhibit characteristic N-glycosidic torsion angles, with ψ(N) values typically ranging around -89° to -94°. These studies indicate that the acetamido group maintains a consistent orientation relative to the carbohydrate ring, which would be preserved in the isopropylidene-protected derivative. The crystallographic analysis also revealed the importance of hydrogen bonding patterns involving the acetamido group, which contributes to the overall molecular stability.

The presence of the isopropylidene protecting group would be expected to introduce additional constraints on the molecular geometry, potentially affecting the crystal packing patterns and intermolecular interactions. Crystallographic studies of related isopropylidene-protected carbohydrates have shown that these compounds typically adopt more ordered crystal structures due to the reduced conformational flexibility. The bicyclic nature of the isopropylidene protection creates a more rigid molecular framework that can influence the overall crystal lattice organization.

Comparative crystallographic analysis with other protected carbohydrate derivatives suggests that this compound would likely exhibit a characteristic "double pillaring" hydrogen bonding pattern involving the acetamido groups, as observed in related beta-1-N-acyl derivatives of N-acetyl-glucosamine. This structural feature contributes to the stability of the crystal lattice and may influence the compound's physical properties, including its melting behavior and solubility characteristics.

| Structural Parameter | Typical Range | Reference |

|---|---|---|

| N-glycosidic torsion angle (ψN) | -89° to -94° | |

| Chair conformation | ⁴C₁ | |

| Acetamido orientation | Equatorial | |

| Hydrogen bonding pattern | Double pillaring |

Comparative Analysis with Related 2-Acetamido Furanose/Pyranose Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related 2-acetamido carbohydrate derivatives, particularly those incorporating different ring forms and protecting group strategies. The compound shares fundamental structural features with N-acetyl-D-glucosamine (2-acetamido-2-deoxy-D-glucose), including the characteristic acetamido substitution pattern and D-glucose stereochemistry. However, the isopropylidene protection significantly modifies the compound's conformational behavior and chemical reactivity profile.

Comparative studies with furanose derivatives reveal interesting differences in ring stability and conformational preferences. Research on microwave-assisted heating reactions of N-acetyl-glucosamine has shown that both furanose and pyranose forms can be generated under appropriate conditions, with the furanose derivative 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucofuranose exhibiting distinct reactivity patterns. The isopropylidene-protected compound, in contrast, is locked into the pyranose form, eliminating the possibility of ring interconversion and providing enhanced synthetic utility for applications requiring conformational control.

The protecting group strategy employed in this compound represents a significant advancement over unprotected derivatives in terms of synthetic utility. Comparative synthesis studies have demonstrated that the furanose acetonide derivative can be prepared from 2-acetamido-2-deoxy-D-glucose on a large scale without chromatographic purification, making it an attractive synthetic intermediate. This efficiency contrasts favorably with other protecting group strategies that may require more complex purification procedures.

Analysis of related derivatives such as isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside and various acetylated analogs reveals the impact of different substitution patterns on molecular properties. The isopropylidene protection specifically at the 4,6-positions creates a unique combination of rigidity and selective reactivity that distinguishes this compound from other members of the 2-acetamido-carbohydrate family. The bicyclic structure formed by the isopropylidene group provides enhanced thermal stability compared to simple alkyl or acyl protecting groups, as evidenced by the compound's decomposition temperature above 180°C.

Structural comparisons with other acetamido derivatives used in glycoprotein linkage studies demonstrate the importance of specific stereochemical configurations for biological activity. While this compound serves primarily as a synthetic intermediate rather than a biological target, its structural relationship to naturally occurring N-acetyl-glucosamine derivatives makes it a valuable model compound for understanding carbohydrate-protein interactions and enzymatic recognition patterns.

Propriétés

IUPAC Name |

N-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-5(13)12-7-8(14)9-6(17-10(7)15)4-16-11(2,3)18-9/h6-10,14-15H,4H2,1-3H3,(H,12,13)/t6-,7-,8-,9-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSNVBRWHNOPEI-WWGUJXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)OC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Acetylation of the C2 Amino Group

The synthesis typically begins with D-glucosamine hydrochloride, which undergoes acetylation to introduce the acetamido group. Treatment with acetic anhydride in aqueous sodium hydroxide at 0–5°C for 4 hours yields 2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine) with >90% efficiency. Excess acetic anhydride is quenched with ice-water, and the product is isolated via filtration or rotary evaporation.

Protection of 4,6-Dihydroxy Groups

The 4,6-diol is protected as an isopropylidene acetal using 2,2-dimethoxypropane (2.5 equiv) and catalytic p-toluenesulfonic acid (0.1 equiv) in anhydrous N,N-dimethylformamide (DMF) at 80–85°C for 6 hours. Molecular sieves (4 Å) are added to absorb water, shifting the equilibrium toward acetal formation. The reaction is neutralized with triethylamine, concentrated under reduced pressure, and purified via crystallization from methanol/water (7:3 v/v), yielding 75–80% of the 4,6-O-isopropylidene derivative.

Table 1: Key Reaction Parameters for Isopropylidene Protection

| Parameter | Condition/Reagent | Role |

|---|---|---|

| Solvent | Anhydrous DMF | Enhances solubility and reactivity |

| Acid Catalyst | p-Toluenesulfonic acid (0.1 equiv) | Facilitates acetal formation |

| Temperature | 80–85°C | Accelerates reaction kinetics |

| Drying Agent | Molecular sieves (4 Å) | Removes water to favor product |

One-Pot Protection Strategies

Simultaneous Acetylation and Acetal Formation

To streamline synthesis, a one-pot method combines acetylation and isopropylidene protection. D-Glucosamine hydrochloride is suspended in pyridine (5 mL/g), treated with acetic anhydride (3 equiv) and 2,2-dimethoxypropane (4 equiv), and stirred at 25°C for 24 hours. Pyridine acts as both base and solvent, neutralizing HCl from the starting material while facilitating acetylation. The crude product is precipitated into ice-water, filtered, and recrystallized from ethanol to afford the target compound in 65–70% yield.

Acid-Catalyzed Cyclocondensation

Alternative protocols employ acetone as both solvent and reagent with sulfuric acid (0.05 equiv) under reflux for 12 hours. This method avoids DMF but requires careful control of acidity to prevent decomposition. The product is extracted with dichloromethane, washed with saturated NaHCO₃, and purified via silica gel chromatography (ethyl acetate/hexane, 1:1), achieving 60–65% yield.

Alternative Routes Using Pre-Protected Intermediates

Benzyl-Protected Derivatives

Benzyl groups are occasionally introduced at the anomeric position to enhance solubility. Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside is treated with 2,2-dimethoxypropane and camphorsulfonic acid in dichloromethane at 40°C for 8 hours, followed by hydrogenolysis (H₂, Pd/C) to remove benzyl groups. This route achieves 70–75% yield but adds complexity due to multiple protection/deprotection steps.

Enzymatic Approaches

Recent advances explore lipase-catalyzed regioselective acylation. Candida antarctica lipase B (CAL-B) in tert-butanol selectively acetylates the C2 amine of 4,6-O-isopropylidene-D-glucose at 50°C, avoiding harsh chemical conditions. While promising (55–60% yield), enzymatic methods remain less efficient than traditional synthesis for large-scale production.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that DMF outperforms acetonitrile or THF in acetal formation due to its high polarity and ability to stabilize transition states. Catalysts like p-toluenesulfonic acid provide superior regioselectivity over H₂SO₄ or HCl , minimizing side products such as 3,4-O-isopropylidene isomers.

Table 2: Solvent and Catalyst Impact on Yield

| Solvent | Catalyst | Yield (%) | Side Products |

|---|---|---|---|

| DMF | p-Toluenesulfonic acid | 78 | <5% 3,4-O-isopropylidene |

| Acetone | H₂SO₄ | 62 | 12% 3,4-O-isopropylidene |

| Acetonitrile | Camphorsulfonic acid | 68 | 8% 3,4-O-isopropylidene |

Temperature and Time Dependence

Isopropylidene formation is exothermic; elevated temperatures (80–85°C) reduce reaction time to 4–6 hours without compromising yield. Prolonged heating (>10 hours) risks acetal migration or decomposition, particularly in acidic media.

Large-Scale Production Considerations

Industrial-Scale Crystallization

Pilot-scale batches (≥1 kg) use antisolvent crystallization with methyl tert-butyl ether (MTBE) to precipitate the product. This method achieves 85–90% recovery with ≥99% purity, avoiding costly chromatography.

Waste Stream Management

DMF is recovered via distillation (bp 153°C) and reused, reducing environmental impact. Acetic acid byproducts are neutralized with Ca(OH)₂, generating non-hazardous calcium acetate.

Challenges and Troubleshooting

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

Substitution: Various nucleophiles in the presence of a base or acid catalyst

Major Products:

Oxidation: Products include carboxylic acids or aldehydes

Reduction: Products include amines

Substitution: Products vary depending on the nucleophile used

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Applications

Research indicates that derivatives of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose exhibit antibacterial activity. A study conducted on synthesized compounds derived from D-glucose demonstrated moderate to good antibacterial properties against several human pathogenic bacteria. The compounds were particularly effective against Gram-positive bacteria compared to Gram-negative strains .

Case Study: Antibacterial Activity Testing

In vitro tests were performed using synthesized derivatives against six pathogenic bacteria. The results showed significant inhibition zones, suggesting potential use in developing new antibacterial agents. The effectiveness was comparable to standard antibiotics like Ampicillin .

Glycosylation Reactions

The compound serves as a glycosyl donor in various glycosylation reactions due to its protective groups that prevent unwanted reactions. This property is particularly valuable in synthesizing oligosaccharides and glycoproteins.

Data Table: Glycosylation Reactions Using this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Glycosylation with Alcohols | Anhydrous conditions; Lewis acid catalyst | 75 | Kawsar et al., 2013 |

| Acylation Reactions | Various acylating agents | 58 | Kawsar et al., 2013 |

Biochemical Research

Enzyme Substrates

Due to its structural similarity to naturally occurring sugars, this compound can act as a substrate for various enzymes involved in carbohydrate metabolism. Its utility in studying enzyme kinetics and substrate specificity is invaluable for biochemical research.

Case Study: Enzyme Kinetics

A study focused on the interaction between this compound and specific glycosyltransferases revealed insights into enzyme mechanisms and substrate preferences. Such studies are crucial for understanding metabolic pathways involving carbohydrates .

Material Science

Polymer Chemistry

The compound can be utilized in synthesizing polysaccharides and biopolymers due to its reactive hydroxyl groups. These materials have applications in drug delivery systems and biomaterials.

Mécanisme D'action

The mechanism of action of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose involves its role as a synthetic intermediate. It participates in various chemical reactions due to its functional groups, which can interact with other molecules. The molecular targets and pathways involved depend on the specific application, such as glycosylation in biological systems or chemical synthesis in industrial processes .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Modifications

The compound’s analogs differ in protecting groups, substituents, and stereochemistry, impacting reactivity, solubility, and biological activity. Key comparisons are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Key Differences and Research Findings

Protecting Groups :

- Isopropylidene vs. Acetyl : The 4,6-O-isopropylidene group in the target compound offers superior acid stability compared to acetylated analogs (e.g., Octyl tri-O-acetyl derivative), which are more labile under basic conditions .

- Trifluoroacetamido vs. Acetamido : The trifluoroacetamido group () increases electron-withdrawing effects, enhancing glycosidic bond stability against enzymatic hydrolysis compared to acetamido derivatives .

Biological Activity: Sulfated analogs (e.g., 4-Methoxyphenyl sulfated derivative) exhibit high affinity for midkine, a heparin-binding growth factor, highlighting their role in studying glycosaminoglycan-protein interactions . Galactosyl-containing derivatives (e.g., ) are critical for probing galactosyltransferase specificity in cancer-associated glycan biosynthesis .

Synthetic Utility: Benzyl and allyl glycosides () enable stereoselective glycosylation due to their anomeric leaving group properties. Acetylated derivatives () serve as activated glycosyl donors in Lewis acid-catalyzed reactions .

Activité Biologique

2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose (commonly referred to as GlcNAc) is a derivative of D-glucose and plays a significant role in carbohydrate chemistry and biochemistry. Its structure features an acetamido group at the second carbon and isopropylidene protection on the fourth and sixth hydroxyl groups, making it a valuable synthetic intermediate for various biological applications.

- Molecular Formula: C₁₁H₁₉NO₆

- Molecular Weight: 261.27 g/mol

- Melting Point: 184–186 °C (decomposes)

- CAS Number: 50605-09-9

Biological Significance

GlcNAc is integral to numerous biological processes, particularly in the synthesis of glycoproteins and glycolipids. Its biological activities are primarily linked to its role in cell signaling, immune response modulation, and as a building block for complex carbohydrates.

1. Glycosylation

Glycosylation is a critical post-translational modification that affects protein stability, activity, and localization. GlcNAc serves as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to proteins, influencing their functionality.

2. Immune Modulation

Research indicates that GlcNAc can modulate immune responses. It has been shown to enhance the activity of certain immune cells, such as macrophages. This modulation may be beneficial in therapeutic contexts, particularly in autoimmune diseases and cancer therapy.

3. Antimicrobial Activity

Some studies have suggested that derivatives of GlcNAc exhibit antimicrobial properties. For instance, compounds synthesized from GlcNAc have demonstrated effectiveness against various bacterial strains, highlighting its potential in developing new antibiotics.

Research Findings

Numerous studies have explored the biological activities of GlcNAc and its derivatives:

Case Study: Enzymatic Synthesis

A study published in Carbohydrate Research examined the enzymatic synthesis of GlcNAc derivatives using beta-N-acetylhexosaminidases. The findings indicated that these enzymes could efficiently catalyze the formation of GlcNAc-based disaccharides, which are essential for various biological functions .

Case Study: Glycopeptide Synthesis

Another research effort focused on using GlcNAc as a precursor for glycopeptide synthesis. The study highlighted its utility in creating glycopeptides with enhanced biological activities compared to their non-glycosylated counterparts.

Data Table: Biological Activities of GlcNAc Derivatives

Q & A

Q. Table 1: NMR Chemical Shifts for Key Protons

| Proton Position | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1 (Anomeric) | 5.2 | d (J=3.5 Hz) | α-configuration |

| 2 (NHCOCF₃) | 7.8 | br s | Trifluoroacetamido |

| 4,6-O-iPr | 1.4 | s | Isopropylidene CH₃ |

| Data from PubChem |

Q. Table 2: Comparison of Glycosylation Methods

| Method | Catalyst | Yield (%) | α/β Ratio |

|---|---|---|---|

| Trichloroacetimidate | TMSOTf | 85 | 9:1 |

| Thioglycoside | NIS/TfOH | 78 | 7:1 |

| Adapted from glycosylation studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.